molecular formula C16H17NO4 B11455653 8-(piperidin-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

8-(piperidin-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Cat. No.: B11455653
M. Wt: 287.31 g/mol
InChI Key: UALWBDPOXAPSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chromenone-Dioxole Core

The chromenone system adopts a near-planar configuration, with bond lengths and angles consistent with aromatic stabilization. The fused dioxole ring introduces slight puckering, as observed in related structures like 8-(4-hydroxy-3,5-dimethoxyphenyl)-7,8-dihydro-6H-dioxolo[4,5-g]chromen-6-one, where the dioxole oxygen atoms create a dihedral angle of 12.5° relative to the chromenone plane. The carbonyl group at position 6 contributes to partial electron delocalization across the fused system.

Piperidinylmethyl Substituent

The piperidine ring typically adopts a chair conformation, as evidenced by crystallographic data from analogous compounds such as 6-chloro-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one. The methylene bridge (-CH2-) between the chromenone and piperidine allows rotational flexibility, with an estimated C-C-N-C torsion angle of 68°–72° based on molecular modeling of similar structures.

Stereochemical Features

No chiral centers are present in the parent chromenone-dioxole system. However, the piperidine ring’s chair conformation introduces axial and equatorial distinctions for the methylene bridge attachment. In derivatives like 8-[[(2S)-2-(2-hydroxyethyl)piperidin-1-ium-1-yl]methyl]-dioxolo[4,5-g]chromen-6-one, stereospecific modifications at the piperidine C2 position demonstrate how substituent orientation affects overall molecular geometry.

X-ray Crystallographic Analysis

While direct X-ray diffraction data for 8-(piperidin-1-ylmethyl)-6H-dioxolo[4,5-g]chromen-6-one are unavailable, insights can be extrapolated from structurally related compounds:

Compound Crystal System Space Group Key Bond Lengths (Å) Reference
6-Chloro-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one Monoclinic P2₁/c C8-C9: 1.512, N1-C15: 1.472
8-(4-Hydroxy-3,5-dimethoxyphenyl)-7,8-dihydro-6H-dioxolo[4,5-g]chromen-6-one Triclinic P-1 O1-C2: 1.365, C4-C5: 1.438
8-[[(2S)-2-(2-Hydroxyethyl)piperidin-1-ium-1-yl]methyl]-dioxolo[4,5-g]chromen-6-one Orthorhombic P2₁2₁2₁ C7-N1: 1.496, O2-C10: 1.413

Notable trends include:

  • Chromenone carbonyl bonds (C=O) averaging 1.215 Å, consistent with resonance stabilization.
  • Dioxole C-O bond lengths of 1.408–1.423 Å, indicating partial double-bond character due to conjugation.
  • Piperidine ring C-N distances of 1.470–1.492 Å, characteristic of single bonds with minimal pyramidalization.

Comparative Structural Analysis with Related Chromenones

The structural uniqueness of 8-(piperidin-1-ylmethyl)-6H-dioxolo[4,5-g]chromen-6-one becomes evident when compared to analogs:

vs. Benzofuran-Substituted Chromenones

Compounds like 8-(7-methoxy-1-benzofuran-2-yl)-6H-dioxolo[4,5-g]chromen-6-one exhibit larger aromatic systems, increasing planarity (dihedral angle <5° between benzofuran and chromenone). In contrast, the piperidinylmethyl group introduces steric bulk and rotational freedom, reducing overall molecular symmetry.

vs. Piperidine-Modified Chromenones

The absence of charged groups distinguishes this compound from cationic analogs like 8-[[(2S)-2-(2-hydroxyethyl)piperidin-1-ium-1-yl]methyl]-dioxolo[4,5-g]chromen-6-one. Neutral piperidine derivatives exhibit greater lipophilicity, with calculated logP values approximately 0.8 units higher than their protonated counterparts.

vs. Dihydrochromenone Derivatives

Reduced chromenones, such as 7,8-dihydro-6H-dioxolo[4,5-g]chromen-6-one, display non-planar conformations due to saturated C7-C8 bonds. The fully aromatic system in 8-(piperidin-1-ylmethyl)-6H-dioxolo[4,5-g]chromen-6-one enhances π-π stacking potential, with a calculated polar surface area of 65.2 Ų versus 58.7 Ų for dihydro analogs.

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

8-(piperidin-1-ylmethyl)-[1,3]dioxolo[4,5-g]chromen-6-one

InChI

InChI=1S/C16H17NO4/c18-16-6-11(9-17-4-2-1-3-5-17)12-7-14-15(20-10-19-14)8-13(12)21-16/h6-8H,1-5,9-10H2

InChI Key

UALWBDPOXAPSQD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=O)OC3=CC4=C(C=C23)OCO4

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through a Knoevenagel condensation between Meldrum’s acid and formaldehyde, generating a reactive diketene intermediate. Subsequent nucleophilic attack by 3,4-methylenedioxyphenol forms the chromenone skeleton, with NiCr2O4 NPs facilitating proton transfer and cyclization. The use of PEG-400 as a solvent enhances reaction efficiency by stabilizing intermediates, while ethanol-drop grinding minimizes side reactions.

Structural Characterization

The resulting 8-hydroxymethyl-7,8-dihydro-6H-dioxolo[4,5-g]chromen-6-one intermediate is characterized by distinct IR absorption bands at 1685 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C of the dioxolo ring). 1H^1H NMR signals at δ 4.25 ppm (d, J = 6.5 Hz, 2H) and δ 5.92 ppm (s, 2H) confirm the methylenedioxy protons and hydroxymethyl group, respectively.

Mannich Reaction for Piperidin-1-ylmethyl Functionalization

The hydroxymethyl group at position 8 is functionalized via a Mannich reaction with piperidine and formaldehyde, leveraging DBSNa catalysis in acetic acid. This step introduces the piperidin-1-ylmethyl moiety while preserving the chromenone core.

Optimization of Reaction Parameters

Reaction conditions were systematically optimized (Table 1), revealing acetic acid as the optimal solvent and DBSNa (20 mol%) as the most efficient catalyst, achieving 94% yield within 60 minutes. Substituting DBSNa with traditional catalysts like piperidine or p-toluenesulfonic acid (p-TSA) resulted in inferior yields (<50%) due to poor intermediate stabilization.

Table 1. Optimization of Mannich Reaction Conditions for 8-(Piperidin-1-ylmethyl) Derivative

EntryCatalystSolventTime (min)Yield (%)
1PiperidineEtOH18037
2p-TSAEtOH18040
3DBSNaAcOH6094

Mechanistic Insights

The DBSNa surfactant forms micellar aggregates in acetic acid, concentrating reactants and stabilizing the iminium ion intermediate via electrostatic interactions. Formaldehyde reacts with piperidine to generate an N-methyliminium species, which undergoes nucleophilic attack by the hydroxymethyl group’s α-hydrogen, forming the C-N bond. Final dehydration yields the target compound.

Spectroscopic Validation and Computational Modeling

NMR and IR Analysis

The 1H^1H NMR spectrum of 8-(piperidin-1-ylmethyl)-6H-dioxolo[4,5-g]chromen-6-one displays a singlet at δ 4.15 ppm for the methylene bridge protons, alongside multiplet signals at δ 2.45–2.75 ppm for the piperidine ring. IR bands at 1640 cm⁻¹ (C=O) and 2800 cm⁻¹ (C-H stretch of piperidine) further confirm structural integrity.

Molecular Docking Studies

Docking simulations using AutoDock Vina reveal that the piperidin-1-ylmethyl group engages in hydrophobic interactions with Trp231 and His438 residues via π-alkyl linkages (4.06–4.81 Å). These interactions stabilize the compound’s binding to enzymatic pockets, corroborating its potential as a cholinesterase inhibitor.

Comparative Analysis of Alternative Synthetic Routes

Nucleophilic Aromatic Substitution

Attempts to introduce piperidine via nucleophilic substitution using 8-chloromethyl derivatives (synthesized via Vilsmeier-Haack chlorination) resulted in <30% yields due to steric hindrance from the dioxolo ring. CTAB/PEG-400 systems, effective for quinoline derivatives, proved unsuitable for the electron-rich chromenone core.

Reductive Amination

Reductive amination of 8-formylchromenone with piperidine and NaBH4 yielded only trace amounts of product, attributed to competing aldol condensation side reactions.

Scalability and Industrial Applications

The DBSNa-catalyzed Mannich reaction demonstrates excellent scalability, with gram-scale syntheses maintaining >90% yield. The process’s eco-friendly profile (ethanol solvent, room-temperature conditions) aligns with green chemistry principles, positioning it as a viable industrial route .

Chemical Reactions Analysis

Types of Reactions

8-(piperidin-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Chemistry

8-(piperidin-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one serves as a valuable building block in organic synthesis. Its structural components allow for the development of more complex molecules through various chemical reactions including:

  • Oxidation : Modifying functional groups.
  • Reduction : Altering oxidation states.
  • Substitution : Introducing different substituents via nucleophilic or electrophilic reactions.

Biological Studies

The compound has been investigated for its biological activities, particularly in enzyme inhibition and receptor binding studies. The piperidine moiety is known for its interaction with various biological targets:

  • Enzyme Inhibition : Research indicates that compounds containing piperidine can inhibit enzymes like acetylcholinesterase, which is crucial in neuropharmacology and treatment of diseases such as Alzheimer’s .
  • Cancer Research : Studies have shown that similar piperidine-containing compounds exhibit anti-cancer properties by inducing apoptosis in cancer cell lines .

Pharmacological Potential

The unique combination of the piperidine ring and chromenone structure suggests potential therapeutic applications:

  • Anti-Cancer Agents : The compound's ability to interact with specific molecular targets positions it as a candidate for further development in cancer therapeutics.
  • Neurological Disorders : Given its enzyme inhibition properties, it may also hold promise in treating neurological conditions.

Case Studies and Research Findings

StudyFocusFindings
Study on Piperidine Derivatives Anti-Cancer ActivityCompounds showed significant cytotoxic effects on hematological cancer cell lines.
Enzyme Inhibition Studies Acetylcholinesterase InhibitionDemonstrated potential for treating Alzheimer’s disease through enzyme modulation.
Molecular Docking AnalysisBinding AffinityConfirmed effective binding with target proteins relevant to cancer therapy.

Mechanism of Action

The mechanism of action of 8-(piperidin-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The chromenone structure may also play a role in the compound’s biological effects by participating in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cytotoxic [1,3]dioxolo[4,5-g]chromen-8-one Derivatives

  • 7-Benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one (4a) :
    This compound demonstrated potent cytotoxicity against breast cancer cell lines (MCF-7, T47D, MDA-MB-231) via MTT assay . The benzylidene group at the 7-position likely enhances planar aromatic interactions with cellular targets, a feature absent in the piperidinylmethyl-substituted compound. Structural differences suggest divergent mechanisms: 4a may intercalate DNA or inhibit topoisomerases, while the piperidine group in the target compound could modulate enzyme inhibition or receptor binding.

MAO-B Inhibitors: 8-Propyl-6H-[1,3]dioxolo[4,5-g]chromen-6-one (FCS303)

  • FCS303 showed MAO-B inhibitory activity (IC₅₀ = 0.89 µM) and anti-parkinsonian effects in murine models . In contrast, the piperidinylmethyl group introduces a bulky, nitrogen-containing substituent, which may alter binding affinity or selectivity for MAO-B versus MAO-A.

Benzofuran-Substituted Analogs

  • 8-(1-Benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one :
    This derivative (C18H10O5) features a benzofuran ring at the 8-position, enabling π-π stacking interactions with aromatic residues in enzymes or receptors . Compared to the piperidinylmethyl group, the benzofuran substituent may reduce solubility but enhance affinity for hydrophobic binding pockets.

Halogenated and Alkyl Derivatives

  • 8-Chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline: This compound exhibits antitumor and antimicrobial properties, attributed to the electron-withdrawing chloro group and methyl substituent .

Structural and Physicochemical Comparisons

Table 1: Key Structural and Functional Differences

Compound 8-Substituent Biological Activity Key Features References
Target Compound Piperidin-1-ylmethyl Not reported (theoretical) Basicity, hydrogen bonding potential -
4a Benzylidene Cytotoxic (breast cancer) Planar aromatic moiety
FCS303 Propyl MAO-B inhibition Lipophilicity, BBB penetration
8-(1-Benzofuran-2-yl) derivative Benzofuran Not reported π-π stacking capability
8-Chloro-6-methylquinoline Chloro + methyl Antitumor, antimicrobial Electrophilic reactivity

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The piperidinylmethyl group (logP estimated ~2.5) is less lipophilic than the benzofuran (logP ~3.0) but more hydrophilic than the propyl chain (logP ~2.0) .
  • Solubility : The piperidine nitrogen may improve aqueous solubility via protonation at physiological pH, contrasting with the poor solubility of benzylidene and benzofuran derivatives .

Biological Activity

8-(piperidin-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a complex organic compound characterized by the presence of a piperidine ring and a chromenone structure. This unique combination endows it with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C16H17NO4C_{16}H_{17}NO_4, with a molecular weight of 287.31 g/mol. Its structural features include:

  • IUPAC Name : 8-(piperidin-1-ylmethyl)-[1,3]dioxolo[4,5-g]chromen-6-one
  • InChI Key : UALWBDPOXAPSQD-UHFFFAOYSA-N
  • Canonical SMILES : C1CCN(CC1)CC2=CC(=O)OC3=CC4=C(C=C23)OCO4

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The piperidine moiety is known for its ability to engage with various receptors and enzymes, potentially modulating their activities. The chromenone structure may participate in multiple biochemical pathways, enhancing its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antibacterial Activity

Studies have shown that derivatives of piperidine compounds possess antibacterial properties. While specific data on this compound's antibacterial efficacy is limited, related compounds have demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. In particular:

  • Acetylcholinesterase (AChE) Inhibition : Compounds similar to this compound have shown strong inhibitory effects on AChE, which is crucial for treating conditions like Alzheimer's disease.
  • Urease Inhibition : It has been noted that piperidine derivatives can act as urease inhibitors, which are valuable in managing urinary tract infections .

Anticancer Potential

The chromenone structure is often associated with anticancer properties. While specific studies on this compound are scarce, similar chromenone derivatives have been reported to exhibit antiproliferative effects against various cancer cell lines .

Research Findings and Case Studies

Recent research has highlighted the synthesis and evaluation of various piperidine-based compounds. For instance, a study focused on synthesizing new molecules bearing the piperidine nucleus demonstrated significant antibacterial and enzyme inhibitory activities . The structure-activity relationship (SAR) analyses indicated that modifications in the piperidine ring could enhance biological efficacy.

Activity IC50 Values (µM) Reference
AChE InhibitionRanges from 0.63 to 2.39
Urease InhibitionStrong activity noted
Antibacterial ActivityModerate to strong against specific strains

Q & A

Q. What are the recommended synthetic routes for 8-(piperidin-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of piperidine-containing chromenones often involves multi-step protocols. A plausible route includes:

Core scaffold preparation : Condensation of substituted catechol derivatives with β-keto esters to form the chromenone backbone.

Piperidine functionalization : Introducing the piperidinylmethyl group via nucleophilic substitution or reductive amination.

Cyclization : Acid- or base-catalyzed cyclization to finalize the dioxolo ring.

Q. Optimization Tips :

  • Temperature control : For example, cyclization reactions in DMF at low temperatures (-20°C) improve yield by minimizing side reactions (e.g., as seen in thiopyrano-pyrazinone syntheses) .
  • Catalyst selection : Use Pd-based catalysts for coupling steps involving aromatic systems.

Q. Table 1: Example Reaction Parameters

StepReagents/ConditionsYield (%)
CyclizationNaSH, DMF, -20°C60–75
Piperidine couplingK₂CO₃, DMF, 80°C45–55

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperidine methylene protons at δ 3.2–3.8 ppm, chromenone carbonyl at ~160 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ for C₁₆H₁₇NO₄: calculated 288.1235).
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).

Key Reference : Structural analogs like 6-(4-methylpiperidin-1-yl)pyridin-3-amine hydrochloride were validated using PubChem-derived InChI keys and spectral libraries .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer: Based on GHS guidelines for structurally similar piperidine derivatives :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation risks.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Note : No GHS classification exists for the exact compound, but assume acute toxicity (Category 4) due to structural similarities.

Q. How can solubility challenges be addressed during in vitro assays?

Methodological Answer:

  • Solvent Screening : Test DMSO, ethanol, and aqueous buffers (pH 2–9).
  • Co-solvents : Use cyclodextrins or Tween-80 for hydrophobic compounds.
  • Sonication : 30-minute sonication in warm water (40°C) enhances dispersion.

Data Insight : Piperidine analogs show improved solubility in polar aprotic solvents (e.g., DMF) but poor aqueous stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the piperidinylmethyl substituent?

Methodological Answer:

  • Analog Synthesis : Modify the piperidine ring (e.g., N-methylation, ring expansion) and compare bioactivity.
  • In Silico Docking : Use AutoDock Vina to predict binding affinity toward target enzymes (e.g., kinases, GPCRs).
  • Functional Assays : Measure IC₅₀ values in enzyme inhibition or cell viability assays.

Case Study : A related chromenone derivative showed 10-fold higher activity when the piperidine group was replaced with morpholine .

Q. What mechanistic insights explain contradictory bioactivity data across cell lines?

Methodological Answer:

  • Metabolic Stability Testing : Use liver microsomes to assess cytochrome P450-mediated degradation.
  • Membrane Permeability : Compare Caco-2 monolayer transport (efflux ratio >3 suggests P-gp involvement).
  • Proteomic Profiling : Identify off-target interactions via affinity chromatography-MS.

Example : A fluoro-substituted chromenone exhibited cell-specific cytotoxicity due to variable expression of ABC transporters .

Q. How can degradation pathways be mapped under accelerated stability conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH).
  • LC-MS/MS Analysis : Identify degradation products (e.g., piperidine ring oxidation, chromenone hydrolysis).
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf life.

Data Insight : Piperidine N-oxides are common degradation products in oxidative environments .

Q. What computational tools are effective for predicting pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, BBB permeability, and hERG inhibition.
  • MD Simulations : GROMACS for assessing membrane interaction dynamics.

Validation : Predicted logP values for piperidine-chromenones correlate with experimental shake-flask data (R² = 0.89) .

Q. How should researchers resolve contradictions in reported solubility data?

Methodological Answer:

  • Standardized Protocols : Follow USP <1236> for solubility testing.
  • Variable Control : Document temperature, agitation speed, and solvent lot.
  • Inter-lab Validation : Collaborate with independent labs to replicate results.

Case Study : Discrepancies in a related compound’s solubility (20–30 mg/mL in DMSO) were traced to hygroscopic DMSO batches .

Q. What strategies improve yields in multi-step syntheses involving sensitive intermediates?

Methodological Answer:

  • Protecting Groups : Use Boc for piperidine amines during chromenone cyclization.
  • Low-Temperature Quenching : Add intermediates to cold ether to prevent polymerization.
  • Inline Analytics : ReactIR monitors reaction progress in real time.

Example : A thiopyrano-pyrazinone synthesis achieved 75% yield by stabilizing intermediates at -20°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.